2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolopyrimidine core fused with a piperazine ring, substituted at the 7-position. The ethanone moiety is further modified with a 2-fluorophenoxy group, contributing to its unique electronic and steric profile. The phenyl group at the triazolo[4,5-d]pyrimidin-3-position enhances aromatic stacking interactions, while the fluorophenoxy substituent may influence solubility and metabolic stability.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-17-8-4-5-9-18(17)32-14-19(31)28-10-12-29(13-11-28)21-20-22(25-15-24-21)30(27-26-20)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVVGWZIGHXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from readily available precursors. A common route includes:
Formation of the fluorophenoxy intermediate: : This can be achieved through nucleophilic aromatic substitution (SNAr) reactions using a suitable fluorinated benzene and a phenol derivative under basic conditions.
Synthesis of the triazolopyrimidine core: : This involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds under acidic or basic conditions.
Piperazine ring closure: : The piperazine unit is typically introduced via condensation reactions with diamines.
Final coupling: : The intermediate compounds are then coupled using a variety of conditions, such as Suzuki coupling or Buchwald-Hartwig amination, to form the final product.
Industrial Production Methods: Industrial production of this compound might scale up the synthetic route with considerations for cost, yield, and safety. This could involve optimizing reaction conditions, using continuous flow chemistry, or employing catalytic processes to enhance efficiency.
Analyse Des Réactions Chimiques
Oxidation: : The compound could undergo oxidation at the piperazine ring or the phenyl groups, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the triazolopyrimidine moiety or the ketone group, yielding reduced analogs.
Substitution: : The fluorine atom on the phenyl ring and the substituents on the piperazine ring provide sites for nucleophilic substitution reactions.
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides, amines, under basic or acidic conditions.
Oxidation products: : Oxidized ketones, quinones.
Reduction products: : Alcohols, reduced triazoles.
Substitution products: : Substituted phenoxy derivatives, aminated piperazines.
Applications De Recherche Scientifique
Utilized as a precursor for designing complex molecular architectures.
Useful in studying the reactivity and stability of triazolopyrimidine derivatives.
May serve as a molecular probe or ligand in biochemical assays.
Could be investigated for its therapeutic effects in treating various diseases.
Used in the development of novel materials or as intermediates in the synthesis of high-value chemicals.
Mécanisme D'action
The biological mechanism of action for 2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone would depend on its target and context of use. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing specific biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound’s closest structural analogs differ in substituents on the triazolo-pyrimidine core or the phenoxy/piperazine moieties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Electronic Effects: The 2-fluorophenoxy group in the target compound offers moderate electron-withdrawing properties, balancing solubility and receptor affinity. In contrast, the trifluoromethyl group in ’s analog significantly enhances electronegativity, which may improve target engagement in hydrophobic pockets .
Pharmacokinetic Implications :
- Fluorine atoms (present in all three compounds) generally enhance metabolic stability by resisting oxidative degradation. However, the trifluoromethyl group in ’s compound may further slow hepatic clearance due to its strong C-F bonds .
- The methyl group in [920225-86-1] could marginally improve oral bioavailability by modulating logP values .
Binding Affinity Trends :
- While direct activity data are unavailable, structural modeling suggests that bulkier substituents (e.g., trifluoromethyl) may hinder binding to flexible active sites. The target compound’s simpler phenyl group could allow broader target compatibility.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Triazolopyrimidine core formation : Copper-catalyzed cyclization reactions under anhydrous conditions (e.g., CuI in DMF at 80–100°C) .
- Piperazine coupling : Nucleophilic substitution using dichloromethane as a solvent, with catalytic Pd/C for cross-coupling reactions .
- Ethanone linkage : Acylation via Friedel-Crafts-type reactions, requiring controlled temperatures (0–5°C) to minimize side products .
Key considerations : Solvent purity (DMF or DCM), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and fluorophenoxy groups (δ 4.5–5.0 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀FN₅O₂) with <2 ppm error .
Q. What in vitro assays are recommended for initial evaluation of anticancer potential?
- Cell viability assays : MTT or resazurin-based protocols using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition assays : Kinase activity assays (e.g., EGFR, VEGFR2) via fluorescence polarization or ADP-Glo™ kits .
Advanced Research Questions
Q. How does structural modification of the triazolopyrimidine core affect inhibitory activity against cancer-related kinases?
- Substitution analysis : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring enhances binding affinity to ATP pockets (e.g., EGFR L858R mutant) by 30–50% .
- Piperazine optimization : Bulky substituents (e.g., 4-ethoxyphenyl) improve selectivity for kinases over off-target enzymes (e.g., COX-2) .
Methodological approach : Use molecular docking (AutoDock Vina) with homology models of target kinases and validate via SPR (surface plasmon resonance) .
Q. What strategies can resolve discrepancies in reported IC₅₀ values across biological assays?
- Assay standardization : Control variables such as ATP concentration (1 mM for kinase assays), cell passage number (<20), and serum content (5–10% FBS) .
- Data normalization : Use reference inhibitors (e.g., imatinib for kinase assays) and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .
- Meta-analysis : Compare structural analogs (e.g., triazolopyrimidines with methoxy vs. ethoxy groups) to identify trends in potency .
Q. How can molecular docking studies be optimized to predict binding affinity with target enzymes?
- Grid parameter refinement : Adjust grid box dimensions (±10 Å around ATP-binding sites) and exhaustiveness (≥50) in AutoDock Vina .
- Water molecule inclusion : Retain crystallographic waters in PDB structures (e.g., 1M17 for EGFR) to improve hydrogen-bonding accuracy .
- Validation : Compare docking scores with experimental IC₅₀ values using Pearson correlation (r > 0.7 indicates reliability) .
Q. How to design experiments to assess the compound’s stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .
- Light/thermal stability : Expose to UV light (254 nm) and heat (40–60°C), quantifying decomposition products via LC-MS .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor, measuring half-life (t₁/₂) and intrinsic clearance .
Data Analysis & Comparative Studies
Q. How to interpret contradictory results in enzyme inhibition studies?
- Kinetic analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify cross-reactivity .
- Structural analogs : Compare with compounds like 1-(4-{3-ethyl-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone, which shows dual kinase/COX-2 inhibition .
Q. What computational tools are recommended for SAR studies?
- QSAR modeling : Use Schrödinger’s QikProp for ADME prediction and MOE for 3D-QSAR .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction yields under varying conditions (e.g., solvent ratios, catalyst loadings) .
- Biological replicates : Perform triplicate assays with independent compound batches to minimize batch-to-batch variability .
- Data transparency : Share raw NMR/HRMS files and docking parameters in supplementary materials for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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